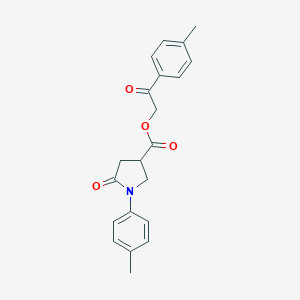
2-(4-Methylphenyl)-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methylphenyl)-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as DMPOC or MDPPOC and is synthesized through a specific method that involves the use of various reagents and solvents.
科学的研究の応用
2-(4-Methylphenyl)-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been reported to exhibit anti-inflammatory, analgesic, and antipyretic activities. It has also been found to have potential as an anti-cancer agent. Furthermore, this compound has been reported to have antimicrobial activity against various strains of bacteria and fungi.
作用機序
The exact mechanism of action of 2-(4-Methylphenyl)-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate is not well understood. However, it has been suggested that the compound may act by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes. It may also act by inhibiting the activity of enzymes involved in the biosynthesis of these mediators. Additionally, this compound may act by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-Methylphenyl)-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate have been extensively studied. It has been reported to reduce inflammation, pain, and fever in animal models. It has also been found to have a cytotoxic effect on cancer cells. Furthermore, this compound has been found to have antimicrobial activity against various strains of bacteria and fungi.
実験室実験の利点と制限
The advantages of using 2-(4-Methylphenyl)-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate in lab experiments include its potential as a novel therapeutic agent for various diseases and its antimicrobial properties. However, the limitations of using this compound in lab experiments include its relatively low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several potential future directions for research on 2-(4-Methylphenyl)-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate. One potential direction is to investigate its potential as an anti-cancer agent in clinical trials. Another potential direction is to explore its potential as an antimicrobial agent in the treatment of various bacterial and fungal infections. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to optimize its synthesis method for improved yields and purity.
Conclusion:
In conclusion, 2-(4-Methylphenyl)-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate is a compound with potential applications in various fields of scientific research. Its synthesis method has been optimized to obtain high yields of the compound with good purity. This compound has been found to exhibit anti-inflammatory, analgesic, antipyretic, anti-cancer, and antimicrobial activities. Further studies are needed to elucidate the exact mechanism of action of this compound and to explore its potential as a novel therapeutic agent for various diseases.
合成法
The synthesis of 2-(4-Methylphenyl)-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate involves the reaction of 2,3-dimethylphenylacetonitrile with 4-methylbenzaldehyde in the presence of sodium ethoxide. The resulting product is then treated with ethyl chloroformate and pyrrolidine to obtain the final product. This synthesis method has been optimized to obtain high yields of the compound with good purity.
特性
製品名 |
2-(4-Methylphenyl)-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate |
|---|---|
分子式 |
C22H23NO4 |
分子量 |
365.4 g/mol |
IUPAC名 |
[2-(4-methylphenyl)-2-oxoethyl] 1-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C22H23NO4/c1-14-7-9-17(10-8-14)20(24)13-27-22(26)18-11-21(25)23(12-18)19-6-4-5-15(2)16(19)3/h4-10,18H,11-13H2,1-3H3 |
InChIキー |
PNVRFSHZLHOJIW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C2CC(=O)N(C2)C3=CC=CC(=C3C)C |
正規SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C2CC(=O)N(C2)C3=CC=CC(=C3C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-Chlorobenzyl 1-[4-(isopropoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271165.png)
![4-Bromobenzyl 1-[4-(isopropoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271166.png)






